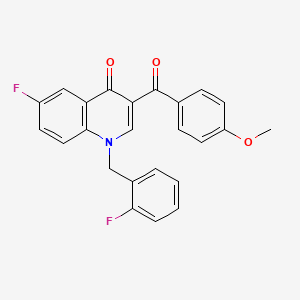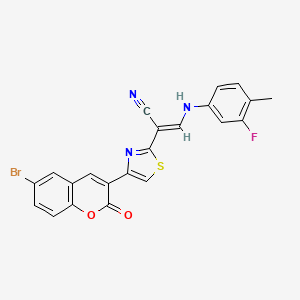
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide, also known as AM694, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2006 by researchers at the University of Aberdeen, and since then, it has been the focus of numerous scientific studies.
Applications De Recherche Scientifique
Structural Analysis and Interactions
Spin-Spin Couplings and Hydrogen Bond Insights : The study of 2‐Fluorobenzamide and its derivatives, such as N‐methyl compounds, provides insights into spin-spin couplings and the role of hydrogen bonds in influencing these interactions. This knowledge is crucial in understanding molecular structure and behavior, particularly in the context of molecular magnets and sensors. The findings from Rae et al. (1993) indicate the importance of hydrogen bonds in mediating spin information, a principle that could extend to related compounds like N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide (Rae, Weigold, Contreras, & Biekofsky, 1993).
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Activity : The creation of 5-arylidene derivatives incorporating a fluorine atom demonstrates significant antimicrobial activity against a variety of bacterial and fungal strains. This research by Desai et al. (2013) on compounds with similar structural motifs to N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide highlights the potential of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Molecular Synthesis and Characterization
Novel Synthesis Methods : The development of new synthesis methods for fluoroamide compounds, as discussed by Groendyke, AbuSalim, and Cook (2016), provides a framework for the efficient and selective introduction of fluorine into complex organic molecules. This research could inform synthetic strategies for N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide, enabling its use in various scientific applications (Groendyke, AbuSalim, & Cook, 2016).
Propriétés
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c1-16-6-8-18(9-7-16)24(28)26-14-15-29-23-20-4-2-3-5-21(20)27-22(23)17-10-12-19(25)13-11-17/h2-13,27H,14-15H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACMPXVFLYTSAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2380984.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2380985.png)

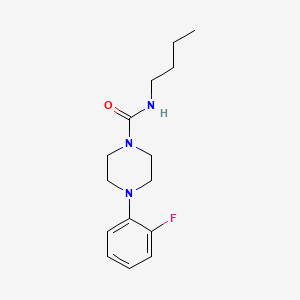
![3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2380991.png)
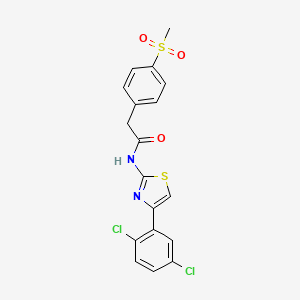
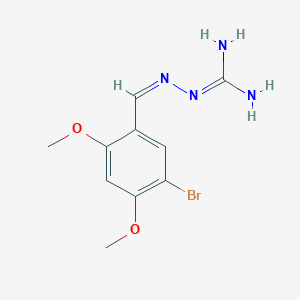
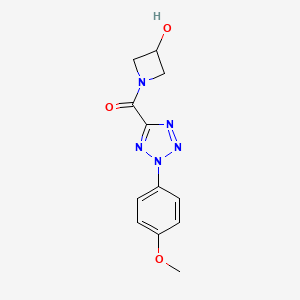

![N-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2380998.png)
![5-fluoro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2381000.png)
